3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
描述
属性
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-8-12(9(2)22-15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-21-14(17)20/h10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOFYYKKGDLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
A related compound, ddt26, has been found to exhibit potent inhibitory effects onBRD4 , a protein believed to play a key role in gene expression and cell growth.
Mode of Action
It can be inferred from the related compound ddt26 that it may interact with its target, brd4, throughhydrogen bonding . This interaction could lead to changes in the function of BRD4, potentially affecting gene expression and cell growth.
Result of Action
Based on the related compound ddt26, it can be inferred that the compound may havesignificant anti-proliferative activity . This suggests that the compound could potentially inhibit cell growth, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
生物活性
The compound 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a novel synthetic molecule with potential pharmacological applications. Its unique structure combines an isoxazole moiety with a piperidine ring and an oxazolidine core, which suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H17N3O4
- Molecular Weight : 295.31 g/mol
- CAS Number : 2034385-46-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It acts as an antagonist of lymphocyte function-associated antigen-1 (LFA-1), which is crucial in immune responses. By inhibiting LFA-1, the compound may modulate immune cell adhesion and migration, potentially reducing inflammation and autoimmune responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazolidine derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that oxazolidine derivatives exhibited IC₅₀ values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells . While specific data on this compound's anticancer activity is limited, its structural similarities suggest a comparable mechanism.
Antioxidant Activity
Oxazolidine compounds are also known for their antioxidant properties. These activities are vital in preventing oxidative stress-related diseases. The antioxidant capacity can be assessed through various assays, such as DPPH and ABTS radical scavenging tests. Although specific data for this compound are not available, related compounds have demonstrated moderate antioxidant activity .
Study 1: LFA-1 Inhibition and Immune Modulation
In a recent investigation, researchers evaluated the immunomodulatory effects of compounds similar to this compound. The study found that these compounds effectively inhibited LFA-1 interactions in vitro, leading to reduced T-cell activation and proliferation. This suggests potential applications in treating autoimmune diseases and transplant rejection.
Study 2: Anticancer Screening
A screening study involving various oxazolidine derivatives revealed that certain structural modifications significantly enhanced anticancer activity against breast and lung cancer cell lines. Although the specific compound was not tested directly, its analogs showed promising results with IC₅₀ values indicating potent cytotoxicity . These findings support further investigation into this compound's potential as an anticancer agent.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC₅₀ (µg/mL) |
|---|---|---|---|
| Compound A | Similar | Anticancer | 11.20 |
| Compound B | Similar | Antioxidant | Moderate |
| Compound C | Similar | LFA-1 Inhibition | Effective |
相似化合物的比较
Functional Implications :
- The oxazolidine-2,4-dione core may enhance metabolic stability compared to imidazolidine-2,4-dione due to reduced ring strain.
Pharmacologically Active Analogues
DMPI and CDFII are piperidine-containing compounds with antimicrobial synergist activity against MRSA. Key distinctions include:
- Core Structure : Both feature indole and substituted phenyl groups absent in the target compound.
- Biological Activity : DMPI/CDFII enhance carbapenem efficacy, whereas the target compound’s activity is uncharacterized .
Toxicological and Regulatory Comparisons
Regulatory Status
- S6821/S7958 : Evaluated by the WHO, their dietary exposures exceeded the threshold for structural class III (90 µg/person/day), necessitating additional safety data .
- Target Compound : If intended as a food additive, similar regulatory scrutiny would apply due to structural similarity to S6821/S7958 .
常见问题
Basic: What are the recommended methods for synthesizing 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione?
Answer:
Acylation of the piperidine ring with 3,5-dimethylisoxazole-4-carbonyl chloride is a critical step. Key parameters include:
- Solvent selection : Use dichloromethane or THF for solubility and reactivity .
- Temperature control : Maintain 0–50°C to minimize side reactions .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) achieves >95% purity . Post-synthesis, characterize via 1H/13C NMR (chloroform-d, δ assignments) and HRMS to confirm molecular weight .
Basic: What analytical techniques validate the compound’s purity and structural integrity?
Answer:
- NMR spectroscopy : Assign peaks for the isoxazole (δ ~2.3–2.4 ppm for methyl groups) and oxazolidine-dione (δ ~4.5–5.2 ppm for protons adjacent to carbonyls) .
- HPLC/UV : Follow pharmacopeial protocols (e.g., ammonium acetate buffer, pH 6.5) to quantify purity ≥99% .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1750–1850 cm⁻¹) and isoxazole ring vibrations (C-O-C at ~1250 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response validation : Use multiple assays (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) to confirm potency thresholds .
- Orthogonal assays : Pair cell-based assays (e.g., MRSA growth inhibition) with target-specific tests (e.g., β-lactamase inhibition) to rule off-target effects .
- Control for stereochemistry : Ensure enantiomeric purity, as racemic mixtures may skew activity .
Basic: What parameters optimize the acylation of piperidine with 3,5-dimethylisoxazole-4-carbonyl chloride?
Answer:
- Stoichiometry : Use 1.2–1.5 equivalents of acyl chloride to ensure complete piperidine functionalization .
- Catalysis : Add TFA (10 equiv) to protonate the piperidine nitrogen, enhancing nucleophilicity .
- Reaction monitoring : Track progress via TLC (Rf ~0.58 in cyclohexane/ethyl acetate 2:1) .
Advanced: How can molecular docking predict interactions with enzymatic targets?
Answer:
- Target preparation : Retrieve protein structures (e.g., β-lactamases from PDB) and optimize protonation states using tools like AutoDockTools .
- Docking protocols : Employ flexible ligand sampling (e.g., Lamarckian GA in AutoDock Vina) with grid boxes centered on active sites .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and validate via MD simulations (e.g., GROMACS) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: Which in vitro models assess pharmacokinetic properties like metabolic stability?
Answer:
- Metabolic stability : Use human liver microsomes (HLM) with NADPH cofactors; monitor parent compound depletion via LC-MS/MS .
- Permeability : Conduct Caco-2 cell monolayer assays (apparent permeability, Papp >1×10⁻⁶ cm/s indicates good absorption) .
- Plasma protein binding : Employ equilibrium dialysis to measure free fraction (% unbound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
